- New chiral morpholine-pyrrolidine ligands affecting asymmetric selectivity in copper catalyzed Henry reaction, Tetrahedron Letters, 2019, 60(9), 653-659

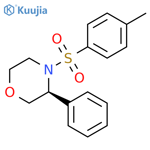

Cas no 914299-79-9 ((3S)-3-phenylmorpholine)

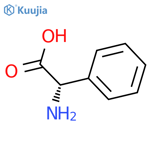

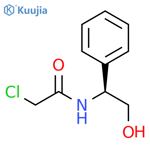

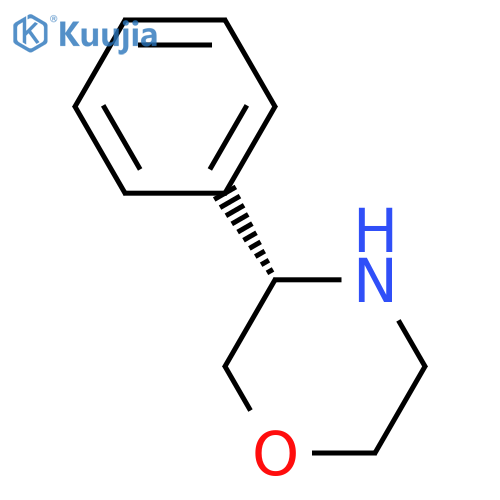

(3S)-3-phenylmorpholine structure

상품 이름:(3S)-3-phenylmorpholine

CAS 번호:914299-79-9

MF:C10H13NO

메가와트:163.216322660446

MDL:MFCD11016232

CID:796992

PubChem ID:22860773

(3S)-3-phenylmorpholine 화학적 및 물리적 성질

이름 및 식별자

-

- (S)-3-Phenylmorpholine

- (3S)-3-phenylmorpholine

- Morpholine,3-phenyl-, (3S)-

- BH2034

- FC0138

- (S)-3-Phenyl-morpholine

- MORPHOLINE, 3-PHENYL-, (3S)-

- PubChem11424

- (P)-3-Phenylmorpholine

- MHZXKVPCJBPNKI-SNVBAGLBSA-N

- FCH884906

- AB62678

- AX8048970

- 299P799

- (3S)-3-Phenylmorpholine (ACI)

- (3S)-3-Phenyl-morpholine

- SCHEMBL1335278

- DTXSID60628683

- 914299-79-9

- CS-0038114

- AC-22434

- AKOS006302391

- DS-18277

-

- MDL: MFCD11016232

- 인치: 1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1

- InChIKey: MHZXKVPCJBPNKI-SNVBAGLBSA-N

- 미소: C1(C=CC=CC=1)[C@@H]1NCCOC1

계산된 속성

- 정밀분자량: 163.10000

- 동위원소 질량: 163.1

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 1

- 복잡도: 132

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 21.3

- 소수점 매개변수 계산 참조값(XlogP): 1

실험적 성질

- 밀도: 1.034

- 비등점: 272°C at 760 mmHg

- 플래시 포인트: 104.9°C

- 굴절률: 1.518

- PSA: 21.26000

- LogP: 1.67630

(3S)-3-phenylmorpholine 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 223055-5g |

S)-3-Phenylmorpholine |

914299-79-9 | 95% | 5g |

£781.00 | 2022-02-28 | |

| eNovation Chemicals LLC | Y1046867-5g |

(S)-3-Phenylmorpholine |

914299-79-9 | 97% | 5g |

$465 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X19485-5g |

(S)-3-Phenylmorpholine |

914299-79-9 | 98% | 5g |

¥1551.0 | 2024-07-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AH429-200mg |

(3S)-3-phenylmorpholine |

914299-79-9 | 98% | 200mg |

538.0CNY | 2021-08-04 | |

| abcr | AB369370-5 g |

(S)-3-Phenyl-morpholine, 98%; . |

914299-79-9 | 98% | 5 g |

€816.00 | 2023-07-19 | |

| Ambeed | A572790-1g |

(S)-3-Phenylmorpholine |

914299-79-9 | 98% | 1g |

$55.0 | 2025-02-26 | |

| Alichem | A019110436-1g |

(S)-3-Phenylmorpholine |

914299-79-9 | 95% | 1g |

$294.00 | 2023-08-31 | |

| TRC | P336653-50mg |

(S)-3-Phenylmorpholine |

914299-79-9 | 50mg |

$ 135.00 | 2022-06-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-5G |

(3S)-3-phenylmorpholine |

914299-79-9 | 95% | 5g |

¥ 2,712.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLCC0145-10G |

(3S)-3-phenylmorpholine |

914299-79-9 | 95% | 10g |

¥ 9,563.00 | 2023-03-30 |

(3S)-3-phenylmorpholine 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C

1.6 Reagents: Water ; -10 °C

1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; reflux → -10 °C

1.6 Reagents: Water ; -10 °C

1.7 Reagents: Sodium hydroxide Solvents: Water ; -10 °C

참조

- Amine-Promoted Asymmetric (4+2) Annulations for the Enantioselective Synthesis of Tetrahydropyridines: A Traceless and Recoverable Auxiliary Strategy, Angewandte Chemie, 2013, 52(20), 5319-5322

합성회로 3

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 °C

참조

- 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4316-4320

합성회로 4

반응 조건

1.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt

1.2 Solvents: Dichloromethane ; 20 h, rt

1.2 Solvents: Dichloromethane ; 20 h, rt

참조

- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents, Angewandte Chemie, 2015, 54(37), 10884-10888

합성회로 5

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water

참조

- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

합성회로 6

반응 조건

1.1 Solvents: Dichloromethane ; 6 h, rt

2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt

2.2 Solvents: Dichloromethane ; 20 h, rt

2.1 Catalysts: Copper(II) triflate , (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 6 h, rt

2.2 Solvents: Dichloromethane ; 20 h, rt

참조

- Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents, Angewandte Chemie, 2015, 54(37), 10884-10888

합성회로 7

반응 조건

1.1 Reagents: Phenol , Hydrogen bromide Solvents: Acetic acid ; 0 °C → rt; 16 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

참조

- Tertiary amine-promoted enone aziridination: investigations into factors influencing enantioselective induction, Tetrahedron: Asymmetry, 2014, 25(1), 74-86

합성회로 8

반응 조건

1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 24 h, rt

참조

- A mild approach to synthesise enantiopure glycine-derived 5-phenylthiomorpholinone, Tetrahedron, 2021, 84,

합성회로 9

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C

1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.6 Solvents: Water ; rt

1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

1.8 Reagents: Water

1.9 Reagents: Sodium hydroxide Solvents: Water

1.2 Solvents: Dichloromethane ; 1 h, 0 °C; 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.4 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, -10 °C

1.5 Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.6 Solvents: Water ; rt

1.7 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

1.8 Reagents: Water

1.9 Reagents: Sodium hydroxide Solvents: Water

참조

- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

합성회로 10

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, -10 °C; 30 min, -10 °C; -10 °C → rt

1.2 Solvents: Water ; rt

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

2.2 Reagents: Water

2.3 Reagents: Sodium hydroxide Solvents: Water

1.2 Solvents: Water ; rt

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 d, reflux; -10 °C

2.2 Reagents: Water

2.3 Reagents: Sodium hydroxide Solvents: Water

참조

- Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents, Journal of Organic Chemistry, 2020, 85(16), 10750-10759

(3S)-3-phenylmorpholine Raw materials

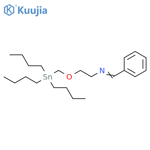

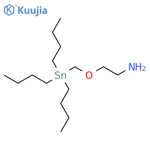

- (2-aminoethoxy)methyltributylstannane

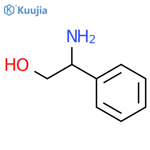

- (S)-(+)-2-Phenylglycinol

- H-Phg-OH

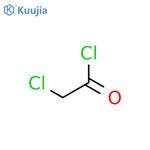

- 2-chloroacetyl chloride

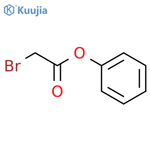

- phenyl 2-bromoacetate

- (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide

- Morpholine, 4-[(4-methylphenyl)sulfonyl]-3-phenyl-, (3S)-

- N-(Phenylmethylene)-2-[(tributylstannyl)methoxy]ethanamine

- (S)-5-Phenyl-morpholin-3-one

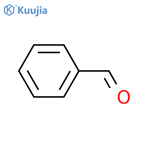

- Benzaldehyde

(3S)-3-phenylmorpholine Preparation Products

(3S)-3-phenylmorpholine 관련 문헌

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

914299-79-9 ((3S)-3-phenylmorpholine) 관련 제품

- 74572-03-5((R)-3-Phenylmorpholine)

- 1017481-27-4(3-(p-Tolyl)morpholine)

- 933689-07-7(3-Methyl-3-phenylmorpholine)

- 1213513-38-2((S)-3-(p-Tolyl)morpholine)

- 1213118-87-6((R)-3-(p-Tolyl)morpholine)

- 83072-50-8(3-Methyl-5-phenylmorpholine)

- 1005308-24-6(N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide)

- 2171589-06-1(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)butanamidooxolane-2-carboxylic acid)

- 1353944-96-3({2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid)

- 23593-10-4(4-Chloronaphthalene-1-acetonitrile)

추천 공급업체

atkchemica

(CAS:914299-79-9)(3S)-3-phenylmorpholine

순결:95%+

재다:1g/5g/10g/100g

가격 ($):문의

Amadis Chemical Company Limited

(CAS:914299-79-9)(3S)-3-phenylmorpholine

순결:99%

재다:5g

가격 ($):210.0